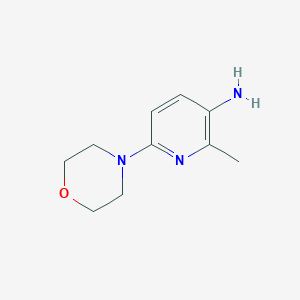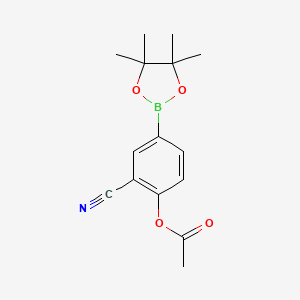
Methyl 3-(bromomethyl)-5-fluorobenzoate
Descripción general
Descripción
Methyl 3-(bromomethyl)-5-fluorobenzoate is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzoic acid, where the benzoate group is substituted with a bromomethyl group at the 3-position and a fluorine atom at the 5-position
Mecanismo De Acción
Target of Action
Methyl 3-(bromomethyl)-5-fluorobenzoate is a chemical compound that primarily targets the benzylic position in organic compounds . The benzylic position is a carbon atom that is adjacent to a benzene ring and is a primary site for various chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as free radical bromination . In this process, this compound acts as a brominating agent, introducing a bromine atom at the benzylic position . This reaction is facilitated by the presence of N-bromosuccinimide (NBS), which generates a succinimidyl radical that abstracts a hydrogen atom from the benzylic position, forming a benzylic radical . This benzylic radical then reacts with NBS to form the brominated product .
Biochemical Pathways
This compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The primary result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and pH can affect the rate and selectivity of the bromination reaction Additionally, the presence of other functional groups in the substrate can influence the compound’s reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)-5-fluorobenzoate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of methyl 3-methyl-5-fluorobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a methyl group with a bromomethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(bromomethyl)-5-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 3-(bromomethyl)-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the bromomethyl group.
Medicine: It serves as a precursor for the development of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Lacks the fluorine atom, resulting in different reactivity and properties.
Methyl 4-(bromomethyl)-3-methoxybenzoate: Contains a methoxy group instead of a fluorine atom, leading to variations in electronic effects and reactivity.
Methyl 3-(chloromethyl)-5-fluorobenzoate:
Uniqueness
Methyl 3-(bromomethyl)-5-fluorobenzoate is unique due to the presence of both bromomethyl and fluorine substituents, which confer distinct reactivity and electronic properties. The combination of these groups makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Propiedades
IUPAC Name |
methyl 3-(bromomethyl)-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZCUFYQMNZINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)





